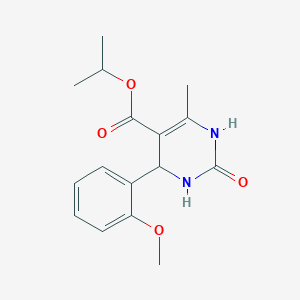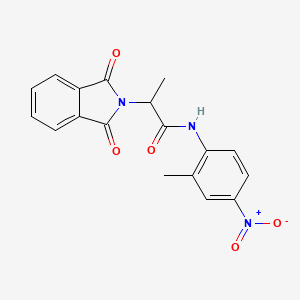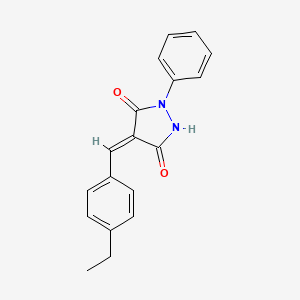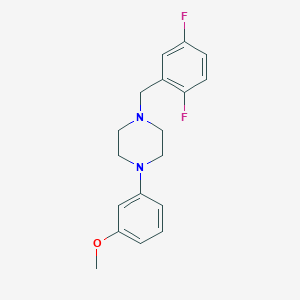![molecular formula C18H24OS B4982445 1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
1-{[5-(isopropylthio)pentyl]oxy}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(isopropylthio)pentyl]oxy}naphthalene is a chemical compound that belongs to the class of naphthalene derivatives. It is commonly known as IPTPON and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of IPTPON is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, IPTPON may be able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
IPTPON has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which may lead to a reduction in the proliferation and survival of cancer cells. It has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of GSK-3β in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
IPTPON has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, there are also some limitations to its use. It may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on IPTPON. One area of interest is the development of more potent and selective inhibitors of GSK-3β. This could lead to the development of new therapies for cancer and neurodegenerative diseases. Another area of interest is the study of IPTPON's effects on other cellular processes, such as autophagy and inflammation. This could provide insight into its potential use in the treatment of a wide range of diseases. Finally, the development of new synthetic methods for IPTPON could lead to the synthesis of new analogs with improved biological activity and selectivity.
Synthesemethoden
IPTPON can be synthesized using a multi-step process that involves the reaction of 1-bromo-5-isopropylthiopentane with 1-naphthol in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts. The final product is obtained by a purification process using chromatography.
Wissenschaftliche Forschungsanwendungen
IPTPON has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(5-propan-2-ylsulfanylpentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-15(2)20-14-7-3-6-13-19-18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUGKLQXAWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)
![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)
![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)


![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)
